molecular formula C15H12BrNO3 B2958133 2-[2-(4-Bromophenyl)acetamido]benzoic acid CAS No. 831207-45-5

2-[2-(4-Bromophenyl)acetamido]benzoic acid

Cat. No. B2958133
CAS RN: 831207-45-5
M. Wt: 334.169
InChI Key: QUPQMWWCAXRWNE-UHFFFAOYSA-N
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Description

“2-[2-(4-Bromophenyl)acetamido]benzoic acid” is a chemical compound with the molecular formula C15H12BrNO3 and a molecular weight of 334.17 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “2-[2-(4-Bromophenyl)acetamido]benzoic acid” is 1S/C15H12BrNO3/c16-11-7-5-10 (6-8-11)9-14 (18)17-13-4-2-1-3-12 (13)15 (19)20/h1-8H,9H2, (H,17,18) (H,19,20) .

Scientific Research Applications

Proteomics Research

2-[2-(4-Bromophenyl)acetamido]benzoic acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to investigate protein interactions and modifications, aiding in the understanding of cellular processes at the molecular level .

Material Science

In material science, this compound can be applied in the synthesis of new materials with potential use in electronics, photonics, and nanotechnology. Its properties may influence the development of materials with specific conductivity or optical characteristics .

Chemical Synthesis

This acid serves as a building block in chemical synthesis, particularly in the construction of complex molecules. It is often used in the synthesis of pharmaceuticals and agrochemicals due to its reactive bromophenyl group, which can undergo further transformations .

Chromatography

In chromatographic applications, 2-[2-(4-Bromophenyl)acetamido]benzoic acid can be used as a standard or reference compound. Its unique structure allows it to be a benchmark for comparing retention times and for calibrating equipment .

Analytical Chemistry

Analytical chemists may employ this compound in method development for detecting and quantifying substances within a mixture. It can act as an internal standard due to its stable and distinctive analytical properties .

Antimicrobial and Antifungal Research

The compound’s structure is similar to that of molecules with known antimicrobial and antifungal activities. It can be used to design and synthesize new derivatives for testing against various bacterial and fungal strains, contributing to the discovery of new drugs .

Safety and Hazards

The safety information for “2-[2-(4-Bromophenyl)acetamido]benzoic acid” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and seeking immediate medical assistance if swallowed .

Mechanism of Action

Target of Action

The primary targets of 2-[2-(4-Bromophenyl)acetamido]benzoic acid are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is hypothesized that this compound interacts with its targets by binding to specific receptor sites, thereby initiating a series of biochemical reactions .

Biochemical Pathways

The biochemical pathways affected by 2-[2-(4-Bromophenyl)acetamido]benzoic acid are yet to be determined. It is likely that this compound influences multiple pathways, leading to a range of downstream effects .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[2-(4-Bromophenyl)acetamido]benzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with target molecules .

properties

IUPAC Name

2-[[2-(4-bromophenyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-11-7-5-10(6-8-11)9-14(18)17-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPQMWWCAXRWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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